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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 15

Cat. No.: B12383129

An Objective Guide for Researchers and Drug Development Professionals

The designation "U-104" is associated with multiple distinct investigational compounds in
oncology, each with a uniqgue mechanism of action and therapeutic target. This guide provides
a comparative analysis of four such agents: U-104 (SLC-0111), a carbonic anhydrase inhibitor;
ISU104 (Barecetamab), an ErbB3-targeting monoclonal antibody; AK104 (Cadonilimab), a PD-
1/CTLA-4 bispecific antibody; and PR-104, a hypoxia-activated prodrug. This publication aims
to clarify their differences, present available preclinical and clinical data, and detail relevant
experimental methodologies to aid researchers in the field of cancer therapeutics.

U-104 (SLC-0111): The Carbonic Anhydrase Inhibitor

U-104, also known as SLC-0111, is a ureido-substituted benzenesulfonamide that acts as a
potent and selective inhibitor of tumor-associated carbonic anhydrase (CA) isoforms IX and XII.
[1][2][3] These enzymes are critical for cancer cell survival in hypoxic microenvironments by
regulating intra- and extracellular pH.[3][4] By inhibiting CAIX and CAXII, U-104 (SLC-0111)
disrupts pH balance, leading to intracellular acidification, reduced tumor cell growth, and
increased apoptosis.[1][4]

Data Presentation: Preclinical Efficacy of U-104 (SLC-
0111)
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Parameter Target . Source(s)
Observation Model(s)
Inhibitory
) CAIX 45.1 nM Cell-free assay [3][5]16]
Constant (Ki)
CAXIl 4.5nM Cell-free assay [3][5116]
IC50 (Cell
o CAIX/XII 18.15 pg/mL MCF7 (Breast) [2]
Viability)
8.71 pg/mL PC3 (Prostate) [2]
13.53 pug/mL HT-29 (Colon) [2]
Inhibition of
MDA-MB-231
In Vivo Efficacy Tumor Growth primary tumor [5][6]
(Breast)
growth
Inhibition of
Metastasis metastases 4T1 (Breast) [5]
formation
Reduction of
Cancer Stem MDA-MB-231
cancer stem cell [5]
Cells ) (Breast)
population
Signaling Pathway Diagram
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Mechanism of Action for U-104 (SLC-0111).

Experimental Protocol: Cell Viability (SRB Assay)

This protocol outlines the methodology for determining the cytotoxic effects of U-104 (SLC-
0111) on cancer cell lines.

o Cell Seeding: Plate cancer cells (e.g., PC3, MCF7) in 96-well plates at a density of 5,000-
10,000 cells per well and allow them to adhere overnight.
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o Compound Treatment: Treat cells with increasing concentrations of U-104 (SLC-0111)
dissolved in DMSO, with the final DMSO concentration kept below 0.1%. Include a vehicle-
only control.

 Incubation: Incubate the plates for 72 hours under standard (normoxic) or hypoxic (e.g.,
0.2% 0O32) conditions.[4]

o Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v)
trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

» Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v)
sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.

o Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove
unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

o Data Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the
ICso value by plotting the percentage of cell viability against the log concentration of the
compound.[4]

ISU104 (Barecetamab): The ErbB3-Targeting
Antibody

ISU104 (Barecetamab) is a fully human monoclonal antibody that targets ErbB3 (HER3), a
member of the epidermal growth factor receptor (EGFR) family.[7] ErbB3 activation, often
through ligand (neuregulin-1, NRG1) binding and heterodimerization with other ErbB proteins
like EGFR or ErbB2, potently activates the PI3K/Akt signaling pathway, promoting cancer
progression and resistance to other targeted therapies.[7][8] ISU104 works by binding to
ErbB3, thereby inhibiting ligand binding, preventing heterodimerization, and blocking
downstream signaling.[7][9]

Data Presentation: Clinical Efficacy of ISU104
(Barecetamab)
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Parameter . Cancer Type(s) Source(s)
Observation Phase
Overall Disease 60% (9 out of 15  Advanced Solid
] Phase | [10]
Control Rate patients) Tumors
Partial Response 7% (1 out of 15 Advanced Solid
) Phase | [10]
Rate patients) Tumors
Stable Disease 53% (8 outof 15  Advanced Solid
) Phase | [10]
Rate patients) Tumors
Combination
Therapy (with
Cetuximab)
Recurrent/Metast
Overall 36.4% (4 out of )
) atic Head and Phase |Ib [11]
Response Rate 11 patients)
Neck
) Recurrent/Metast
Disease Control 81.1% (9 out of )
) atic Head and Phase Ib [11]
Rate 11 patients)
Neck
Recommended 20 mg/kg every 3  Advanced Solid
Phase | [11]
Phase Il Dose weeks Tumors
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Mechanism of Action for ISU104 (Barecetamab).

Experimental Protocol: In Vivo Xenograft Model for
Acquired Resistance

This protocol describes a method to evaluate the efficacy of ISU104 in overcoming acquired

resistance to standard therapy.[8][12]

¢ Cell Line and Animal Model: Use a cetuximab-sensitive cell line such as FaDu (HNSCC).[8]
[12] Implant 5x10¢ cells subcutaneously into the flank of athymic nude mice.
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» Establishment of Resistance: Once tumors reach ~150 mm?, treat mice with cetuximab (e.qg.,
5 mg/kg, twice weekly). Continue treatment until tumors show progressive growth, indicating
acquired resistance.

o Treatment Groups: Randomize mice with resistant tumors into groups: (1) Vehicle control, (2)
Continued Cetuximab, (3) ISU104 monotherapy (e.g., 10 mg/kg), (4) ISU104 and Cetuximab
combination.

o Data Collection: Measure tumor volume with calipers twice weekly. Monitor body weight as
an indicator of toxicity.

o Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for
downstream analysis (e.g., immunoblotting for pErbB3, pAkt).

 Statistical Analysis: Compare tumor growth inhibition (TGI) between treatment groups using
appropriate statistical tests (e.g., ANOVA). A significant reduction in tumor growth in the
ISU104-treated groups compared to the continued cetuximab group demonstrates its ability
to overcome resistance.[12]

AK104 (Cadonilimab): The PD-1/CTLA-4 Bispecific
Antibody

AK104 (Cadonilimab) is a humanized tetravalent bispecific antibody that simultaneously targets
two distinct immune checkpoint proteins: Programmed Cell Death Protein 1 (PD-1) and
Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[13] By blocking both pathways,
Cadonilimab is designed to provide a more potent reactivation of the anti-tumor immune
response than blocking either pathway alone, while potentially offering a different safety profile.
[13][14]

Data Presentation: Clinical Efficacy of AK104
(Cadonilimab)
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Parameter . Cancer Type(s) . Source(s)
Observation Population
Objective
Advanced |O-naive, post-
Response Rate 10% [15]
NSCLC chemo
(ORR)
Advanced Refractory to
4.3% _ [16][17]
NSCLC anti-PD-1/L1
Advanced PD-(L)1 resistant
30.3% _ [18]
NSCLC (in combo)
Disease Control Advanced Refractory to
39.1% _ [16][17]
Rate (DCR) NSCLC anti-PD-1/L1
Advanced PD-(L)1 resistant
94.0% _ [18][19]
NSCLC (in combo)
Median
_ Advanced Refractory to
Progression-Free  108.0 days ) [16][17]
) NSCLC anti-PD-1/L1
Survival (PFS)
Advanced PD-(L)1 resistant
6.5 months ) [18][19]
NSCLC (in combo)
Experimental Workflow Diagram
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Mechanism of Action for AK104 (Cadonilimab).

Experimental Protocol: Clinical Trial Efficacy Evaluation

This protocol outlines the general methodology for a Phase Ib/Il clinical study evaluating
Cadonilimab in advanced cancer.[15][18][19]

» Patient Selection: Enroll patients with unresectable, locally advanced or metastatic solid
tumors (e.g., NSCLC) who have progressed after standard-of-care therapies, including prior
PD-(L)1 inhibitors.[18][19]

o Study Design: Conduct a multicenter, open-label, single-arm study. The study may involve a
dose-escalation phase followed by a dose-expansion phase.

o Treatment Regimen: Administer Cadonilimab intravenously at a specified dose and schedule
(e.g., 6 mg/kg every 2 weeks or 10 mg/kg every 3 weeks).[15][19] The drug may be given as
monotherapy or in combination with other agents like chemotherapy (docetaxel) or anti-
angiogenics (anlotinib).[19]
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» Efficacy Endpoints: The primary endpoint is typically Objective Response Rate (ORR) or
Progression-Free Survival (PFS) at a specific time point (e.g., 6 months).[15][18] Secondary
endpoints include Disease Control Rate (DCR), Duration of Response (DoR), and Overall
Survival (OS).

e Tumor Assessment: Perform tumor imaging (e.g., CT or MRI) at baseline and every 8-9
weeks thereafter. Evaluate tumor response according to Response Evaluation Criteria in
Solid Tumors (RECIST v1.1).[15]

» Safety Monitoring: Monitor and grade adverse events according to Common Terminology
Criteria for Adverse Events (CTCAE).

PR-104: The Hypoxia-Activated Prodrug

PR-104 is a phosphate ester "pre-prodrug” that is rapidly converted in vivo to its active form,
PR-104A.[20][21][22] PR-104Ais a dinitrobenzamide nitrogen mustard that acts as a hypoxia-
activated prodrug (HAP).[20][23] In the low-oxygen environment characteristic of solid tumors,
PR-104A is reduced by cellular reductases to its hydroxylamine (PR-104H) and amine (PR-
104M) metabolites.[24] These active metabolites are potent DNA cross-linking agents that
induce cell death.[20][24] Activation can also occur independently of hypoxia via the aldo-keto
reductase 1C3 (AKR1C3) enzyme.[22][24]

Data Presentation: Preclinical Efficacy of PR-104
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Cytotoxicity increase in ) ) [20][21][25]
o cell lines Aerobic
cytotoxicity
Objective
In Vivo Efficacy responses at 21 of 34 solid
N/A [24]
(Monotherapy) MTD (550 tumor xenografts
mg/kg)
o 7 of 7 acute
Maintained )
lymphoblastic
complete ] N/A [24]
leukemia
responses
xenografts
) ] Greater than
In Vivo Efficacy N ) Panc-01 ) o
o additive anti- ) with Gemcitabine  [20][21]
(Combination) (Pancreatic)

tumor activity

Greater than

additive anti- 22RV1 (Prostate)  with Docetaxel [20][21]
tumor activity
Significantly 4 HCC ) )
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active xenografts
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Activation Pathway for the Prodrug PR-104.

Experimental Protocol: Clonogenic Survival Assay

This protocol is used to assess the cell-killing efficacy of PR-104 in vitro and in vivo.[20][25]
¢ In Vitro Assay:

o Treat a suspension of tumor cells (e.g., SiHa, HT29) with various concentrations of PR-
104A for a set duration (e.g., 4 hours) under aerobic and hypoxic conditions.

o After treatment, wash the cells to remove the drug.
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o Plate known numbers of viable cells into petri dishes and incubate for 10-14 days to allow
colony formation.

o Fix and stain the colonies (e.g., with crystal violet).

o Count colonies containing >50 cells. Calculate the surviving fraction for each treatment
condition relative to the untreated control.

e In Vivo (Tumor Excision) Assay:

[e]

Treat tumor-bearing mice (e.g., HT29 xenografts) with a single dose of PR-104.[25]
o After a specified time (e.g., 18-24 hours), excise the tumors.[20]

o Prepare a single-cell suspension from the excised tumors by mechanical disaggregation
and enzymatic digestion.

o Perform a clonogenic survival assay on the resulting cell suspension as described in the in
vitro section.

o This method allows for the quantification of cell kill within the actual tumor
microenvironment.

Comparative Summary
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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